molecular formula C24H20 B8576496 Naphthalene,2,7-bis(4-methylphenyl)-

Naphthalene,2,7-bis(4-methylphenyl)-

Cat. No.: B8576496
M. Wt: 308.4 g/mol
InChI Key: ZUANCKJJKRKZBD-UHFFFAOYSA-N
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Description

Naphthalene,2,7-bis(4-methylphenyl)- is a naphthalene derivative substituted at the 2- and 7-positions with 4-methylphenyl groups. The naphthalene core provides a rigid aromatic framework, while the 4-methylphenyl substituents introduce steric bulk and modulate electronic properties. This compound is structurally distinct from other naphthalene derivatives due to the para-methyl substitution on the phenyl rings and their specific positioning on the naphthalene system. Such substitutions influence molecular conformation, crystallinity, and intermolecular interactions, making it relevant for materials science and organic synthesis .

Properties

Molecular Formula

C24H20

Molecular Weight

308.4 g/mol

IUPAC Name

2,7-bis(4-methylphenyl)naphthalene

InChI

InChI=1S/C24H20/c1-17-3-7-19(8-4-17)22-13-11-21-12-14-23(16-24(21)15-22)20-9-5-18(2)6-10-20/h3-16H,1-2H3

InChI Key

ZUANCKJJKRKZBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=C(C=C2)C=CC(=C3)C4=CC=C(C=C4)C

Origin of Product

United States

Comparison with Similar Compounds

1,8-Bis(4-methylbenzoyl)-2,7-dimethoxynaphthalene (Muto et al., 2010)

  • Substituents : 4-methylbenzoyl groups at 1,8-positions and methoxy groups at 2,7-positions.
  • Structural Differences : The aroyl groups at 1,8-positions adopt an anti orientation, with dihedral angles of 71.82° and 71.58° between the naphthalene core and phenyl rings . In contrast, 2,7-bis(4-methylphenyl)-naphthalene lacks methoxy groups and has direct phenyl linkages.

1,8-Bis(4-chlorobenzoyl)-2-hydroxy-7-methoxynaphthalene (Mitsui et al., 2010)

  • Substituents : Chlorobenzoyl groups at 1,8-positions, hydroxy at 2, and methoxy at 7.
  • Functional Differences : The hydroxy group forms intramolecular hydrogen bonds with carbonyl oxygen, enhancing stability. The 4-chloro substituents increase electronegativity compared to 4-methyl groups, affecting solubility and reactivity .

Substituent Type Variants

2,7-Bis(fluoromethyl)naphthalene (Bogdanov & Maslak, 2008)

  • Substituents : Fluoromethyl groups at 2,7-positions.
  • Electronic Effects : Fluorine’s electronegativity introduces strong dipole moments, increasing polarity and boiling point (e.g., fluoromethyl derivatives typically exhibit higher boiling points than methyl analogs).
  • Synthetic Route : Synthesized via nucleophilic fluorination of 2,7-bis(bromomethyl)naphthalene, contrasting with the Friedel-Crafts or coupling reactions used for aryl-substituted naphthalenes .

N,N′-Bis(4-methylphenyl)-1,4-naphthalenedicarboxamide (Jing, 2008)

  • Substituents : 4-methylphenyl groups attached via carboxamide linkages at 1,4-positions.
  • Structural Impact : The amide groups enable hydrogen bonding, fostering crystalline packing. The 1,4-substitution pattern creates a linear geometry, unlike the angular 2,7-substitution in the target compound .

Geometric and Electronic Effects

Dihedral Angles and Conjugation

Compound Substituent Positions Dihedral Angle (Naphthalene vs. Substituent) Orientation
2,7-Bis(4-methylphenyl)-naphthalene 2,7 ~0–30° (predicted) Planar (conjugated)
1,8-Bis(4-methylbenzoyl)-naphthalene 1,8 71.82°, 71.58° Anti
2,7-Dimethoxy-1-(4-nitrobenzoyl)-naphthalene 1,8 82.64° Non-coplanar
  • Key Insight : Substituents at 1,8-positions (e.g., benzoyl, nitro) induce significant twisting (71–83°), reducing conjugation. In contrast, 2,7-substituted compounds (e.g., methylphenyl) favor planar arrangements, enhancing electronic delocalization .

Fluorescent Brighteners ()

  • Naphthalene derivatives like 1,4-bis(2-benzoxazolyl)naphthalene (C.I. 367) are used as fluorescent brighteners.

Toxicological Profile ()

  • Methylnaphthalenes (e.g., 1- and 2-methylnaphthalene) exhibit hepatotoxicity and respiratory effects in mammals.

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